molecular formula C6H8Na3O7+3 B1662349 Sodium citrate CAS No. 68-04-2

Sodium citrate

Cat. No. B1662349
Key on ui cas rn: 68-04-2
M. Wt: 261.09 g/mol
InChI Key: HRXKRNGNAMMEHJ-UHFFFAOYSA-N
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Patent
US06602841B1

Procedure details

A solution of trisodium citrate was prepared by adding 13.2 kg of trisodium citrate dihydrate into 19.7 kg of water, and this was sprayed onto the enzyme-coated cores under the following conditions in order to provide that 25% of the final granule would be trisodium citrate dihydrate, with care being taken to keep the bed temperature close to 50 degrees C.:
Name
trisodium citrate dihydrate
Quantity
13.2 kg
Type
reactant
Reaction Step One
Name
Quantity
19.7 kg
Type
solvent
Reaction Step One
Name
trisodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+:16].[Na+].[Na+]>O>[C:3]([O-:15])(=[O:14])[CH2:4][C:5]([CH2:10][C:11]([O-:13])=[O:12])([C:7]([O-:9])=[O:8])[OH:6].[Na+:16].[Na+:16].[Na+:16] |f:0.1.2.3.4.5,7.8.9.10|

Inputs

Step One
Name
trisodium citrate dihydrate
Quantity
13.2 kg
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
19.7 kg
Type
solvent
Smiles
O
Step Two
Name
trisodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide that 25% of the final granule
CUSTOM
Type
CUSTOM
Details
close to 50 degrees C

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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